[(2R)-Piperidin-2-yl]methyl butanoate

Catalog No.
S13078763
CAS No.
647021-25-8
M.F
C10H19NO2
M. Wt
185.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2R)-Piperidin-2-yl]methyl butanoate

CAS Number

647021-25-8

Product Name

[(2R)-Piperidin-2-yl]methyl butanoate

IUPAC Name

[(2R)-piperidin-2-yl]methyl butanoate

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

InChI

InChI=1S/C10H19NO2/c1-2-5-10(12)13-8-9-6-3-4-7-11-9/h9,11H,2-8H2,1H3/t9-/m1/s1

InChI Key

IELZVUTXZQTIRM-SECBINFHSA-N

Canonical SMILES

CCCC(=O)OCC1CCCCN1

Isomeric SMILES

CCCC(=O)OC[C@H]1CCCCN1

[(2R)-Piperidin-2-yl]methyl butanoate is a chemical compound characterized by its piperidine structure, which is a six-membered ring containing five carbon atoms and one nitrogen atom. The compound has a molecular formula of C10H19NO2C_{10}H_{19}NO_{2} and a molecular weight of approximately 185.27 g/mol . It features a butanoate ester group attached to the nitrogen of the piperidine, contributing to its unique chemical properties.

The reactivity of [(2R)-Piperidin-2-yl]methyl butanoate can be attributed to both the piperidine ring and the ester functional group. Common reactions include:

  • Ester Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base, yielding butanoic acid and piperidin-2-ylmethanol.
  • Nucleophilic Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions, particularly with electrophiles.
  • Mitsunobu Reaction: This reaction allows for the conversion of alcohols to esters using [(2R)-Piperidin-2-yl]methyl butanoate as a reagent, showcasing its utility in organic synthesis

    Research indicates that compounds related to piperidine structures exhibit various biological activities, including:

    • Neurotransmitter Modulation: Piperidine derivatives may influence neurotransmitter systems, making them potential candidates for treating neurological disorders.
    • Antimicrobial Properties: Some studies suggest that piperidine derivatives possess antimicrobial activity, although specific data on [(2R)-Piperidin-2-yl]methyl butanoate is limited.

The synthesis of [(2R)-Piperidin-2-yl]methyl butanoate typically involves:

  • Formation of Piperidine: Starting from readily available precursors such as 1-bromopentane and ammonia or amines.
  • Esterification: The piperidine derivative is then reacted with butanoic acid or its derivatives in the presence of an acid catalyst to form the ester bond.
  • Purification: The product is purified through techniques such as distillation or chromatography to yield pure [(2R)-Piperidin-2-yl]methyl butanoate.

Several compounds share structural similarities with [(2R)-Piperidin-2-yl]methyl butanoate, including:

Compound NameStructure FeaturesUnique Aspects
PiperidineSix-membered ring with nitrogenBasic structure; lacks ester functionality
N-MethylpiperidineMethyl substitution on nitrogenIncreased lipophilicity; altered reactivity
4-PiperidoneKetone functional group at position 4Different functional group; potential for further reactions
Butyric acidStraight-chain fatty acidSimple carboxylic acid; no nitrogen presence

Uniqueness of [(2R)-Piperidin-2-yl]methyl butanoate: This compound combines the properties of both piperidine and butanoic acid, providing unique reactivity patterns not found in simpler analogs like piperidine or butyric acid alone. Its ester functionality allows for diverse synthetic applications while retaining biological relevance through its piperidine structure.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

185.141578849 g/mol

Monoisotopic Mass

185.141578849 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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